Product packaging for 2-Amino-3-chloro-5-(trifluoromethyl)phenol(Cat. No.:CAS No. 84960-10-1)

2-Amino-3-chloro-5-(trifluoromethyl)phenol

Cat. No.: B3001613
CAS No.: 84960-10-1
M. Wt: 211.57
InChI Key: QAYYMTPVSQHMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloro-5-(trifluoromethyl)phenol (CAS 84960-10-1) is a high-value halogenated aniline derivative of interest in chemical synthesis and material science research. This compound, with a molecular formula of C 7 H 5 ClF 3 NO and a molecular weight of 211.57 g/mol, features a unique structure that combines a phenolic hydroxyl group, an aromatic amine, and both chloro- and trifluoromethyl substituents on the benzene ring . This specific arrangement of electron-withdrawing and electron-donating groups makes it a versatile and privileged building block, particularly in the synthesis of more complex organic molecules and functional materials. The compound is typically supplied as a solid and requires careful handling. Researchers should note that it has a purity of 95% to 97% and should be stored according to safety guidelines . As a standard safety precaution, this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClF3NO B3001613 2-Amino-3-chloro-5-(trifluoromethyl)phenol CAS No. 84960-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloro-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-4-1-3(7(9,10)11)2-5(13)6(4)12/h1-2,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYYMTPVSQHMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Chloro 5 Trifluoromethyl Phenol

Advanced Synthetic Routes to 2-Amino-3-chloro-5-(trifluoromethyl)phenol

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to ensure correct regiochemical outcomes. The arrangement of the substituents—an electron-donating amino group, an electron-donating hydroxyl group, an electron-withdrawing chloro group, and a strongly electron-withdrawing trifluoromethyl group—presents significant challenges in controlling the introduction of each functionality onto the benzene (B151609) ring.

Multi-Step Synthesis Strategies for Aromatic Halogenated Aminophenols

Due to the specific substitution pattern, a multi-step synthesis is necessary. A plausible synthetic strategy would commence from a more readily available starting material, such as a trifluoromethyl-substituted phenol (B47542). The sequence of reactions must be chosen by considering the directing effects of the substituents at each stage of the synthesis.

One potential pathway could begin with 3-(trifluoromethyl)phenol. The synthesis would proceed through the following key transformations:

Nitration: Introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. This step would likely yield a mixture of isomers, with nitration occurring at positions 2, 4, and 6 relative to the hydroxyl group.

Chlorination: Introduction of a chlorine atom. The regioselectivity of this step is crucial and would be influenced by the directing effects of the hydroxyl, trifluoromethyl, and the newly introduced nitro group.

Reduction: Conversion of the nitro group to a primary amine. This is typically the final step, as the strongly activating amino group can interfere with earlier electrophilic substitution reactions.

An alternative strategy could involve starting with 2-amino-5-(trifluoromethyl)phenol (B1590969) and then introducing the chloro group. However, the strong activating and ortho-, para-directing nature of both the amino and hydroxyl groups could make selective chlorination at the desired position challenging.

Regioselective Functionalization Approaches

Achieving the desired 2,3,5-substitution pattern is the principal challenge. Each functionalization step must be highly regioselective.

Nitration and Chlorination Control: In a potential synthesis starting from 3-(trifluoromethyl)phenol, the initial nitration step would need to be carefully controlled to favor the formation of 2-nitro-5-(trifluoromethyl)phenol. Following this, the chlorination of this intermediate would be directed by three existing groups. The hydroxyl group directs ortho- and para-, the nitro group directs meta-, and the trifluoromethyl group directs meta-. The desired position for chlorination is ortho to the hydroxyl group and meta to the nitro group, which presents a significant regiochemical challenge that may lead to mixtures of products. Advanced methods, such as using directing groups that can be later removed, might be necessary to achieve the desired isomer. rsc.org For instance, palladium-catalyzed protocols using a removable 2-pyridine directing group have been developed for the regioselective C-H chlorination of phenol derivatives. rsc.org

Enzymatic Halogenation: Nature accomplishes regioselective halogenation with flavin-dependent halogenase enzymes. nih.gov These enzymes can provide a high degree of control over the position of halogenation on complex aromatic substrates like tryptophan, offering a potential, albeit complex, bio-catalytic approach to selectively chlorinate a precursor molecule. nih.gov

Optimization of Reaction Conditions and Isolation Procedures

To maximize the yield of the target compound and minimize the formation of unwanted isomers, optimization of each reaction step is critical.

Reaction StepKey Parameters for OptimizationPotential Outcomes
Nitration Nitrating agent (e.g., HNO₃/H₂SO₄), temperature, reaction time.Control isomer distribution, prevent over-nitration.
Chlorination Chlorinating agent (e.g., NCS, SO₂Cl₂), catalyst, solvent.Improve regioselectivity, increase yield.
Reduction Reducing agent (e.g., H₂/Pd-C, Sn/HCl), pressure, temperature.Ensure complete conversion of the nitro group without affecting other functional groups (e.g., dehalogenation).

Isolation and purification of the intermediates and the final product would typically involve techniques such as extraction, followed by crystallization or column chromatography to separate the desired isomer from byproducts.

Application of Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of complex molecules like halogenated aminophenols can be made greener by incorporating several principles. nih.gov

Catalytic Methods: Employing catalytic reagents instead of stoichiometric ones improves atom economy. For instance, the reduction of a nitro group can be achieved via catalytic hydrogenation using hydrogen gas and a catalyst like palladium on carbon (Pd/C). This is preferable to older methods that use stoichiometric metals like tin or iron, which generate significant metallic waste. mdpi.com

Safer Reagents and Solvents: Traditional nitration reactions use concentrated sulfuric and nitric acids, which are highly corrosive. The development of solid acid catalysts or milder nitrating agents can reduce hazards. Similarly, replacing hazardous chlorinated solvents with greener alternatives like ethanol, water, or ionic liquids can significantly lower the environmental impact of the process. rsc.org

Energy Efficiency: Utilizing methods like microwave-assisted or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. nih.gov The synthesis of aminophenol precursors from renewable resources, such as lignin-derived phenols, represents a long-term goal for sustainable chemical production. digitellinc.comacs.org

Chemical Reactions and Derivatization Studies of this compound

The presence of three distinct functional moieties—a primary aromatic amine, a hydroxyl group, and the aromatic ring itself—allows for a rich variety of chemical transformations. The amine group, in particular, serves as a key handle for derivatization.

Reactivity at the Amine Group: Acylations, Alkylations, and Condensations

The primary amine in this compound is a nucleophilic center and can readily participate in reactions with various electrophiles. Generally, in aminophenols, the amino group is more nucleophilic than the phenolic hydroxyl group, allowing for selective reactions at the nitrogen atom under appropriate conditions. quora.com

Acylations: The amine group can be selectively acylated to form amides. This reaction is commonly performed using acylating agents like acetic anhydride (B1165640) or acyl chlorides, often in the presence of a base to neutralize the acid byproduct. youtube.com For p-aminophenol, N-acylation is preferred over O-acylation because the nitrogen atom is a better nucleophile than the oxygen atom in this context. quora.com This selectivity is fundamental in the synthesis of pharmaceuticals like paracetamol from p-aminophenol. youtube.comgoogle.com

Alkylations: Selective N-alkylation of aminophenols can be more challenging due to competing O-alkylation. researchgate.net Direct alkylation with alkyl halides can lead to a mixture of N-alkylated, O-alkylated, and N,N-dialkylated products. nih.gov To achieve selective N-alkylation, indirect methods are often employed. One common strategy is reductive amination, which involves the initial condensation of the amine with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride. researchgate.net This two-step, one-pot procedure can provide good yields of N-mono-alkylated products. researchgate.net

Condensations: The primary amine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). Furthermore, the ortho-disposition of the amino and hydroxyl groups in this compound makes it a suitable precursor for the synthesis of heterocyclic compounds. For example, condensation with aldehydes, carboxylic acids, or their derivatives can lead to the formation of benzoxazole (B165842) rings. researchgate.net This type of cyclocondensation reaction is well-documented for 2-aminophenols and their sulfur analogues, 2-aminothiophenols, which are used to synthesize a wide variety of biologically active 2-substituted benzoxazoles and benzothiazoles. mdpi.comnih.gov

Reactivity at the Hydroxyl Group: Etherification and Esterification

The phenolic hydroxyl group in this compound is a key site for chemical modification, readily undergoing etherification and esterification reactions.

Etherification: The formation of an ether linkage, a common transformation for phenols, can be achieved through various methods. The Williamson ether synthesis, a robust and widely used method, is anticipated to be effective. daikinchemicals.com This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

A variety of bases can be employed, with the choice often depending on the reactivity of the alkylating agent and the desired reaction conditions. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), acetone, or acetonitrile.

Esterification: The hydroxyl group can also be readily converted to an ester. While direct esterification with carboxylic acids (Fischer esterification) is generally slow for phenols, more reactive acylating agents such as acid chlorides or anhydrides are highly effective. masterorganicchemistry.com The Schotten-Baumann reaction, which employs an acid chloride in the presence of an aqueous base, is a classic and efficient method for the esterification of phenols. mnstate.edu

Alternatively, the reaction can be performed under anhydrous conditions using a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. The amino group on the ring could potentially compete with the hydroxyl group for acylation. However, under controlled conditions, selective O-acylation can often be achieved. For more forcing reactions or to ensure selectivity, protection of the amino group may be necessary.

Electrophilic Aromatic Substitution Patterns on the Phenol Ring

The benzene ring of this compound is highly substituted with both activating and deactivating groups, leading to a complex but predictable pattern of reactivity in electrophilic aromatic substitution (EAS) reactions. The powerful electron-donating and ortho-, para-directing effects of the amino (-NH2) and hydroxyl (-OH) groups dominate the regioselectivity of these reactions. orgsyn.org Conversely, the chloro (-Cl) group is deactivating yet ortho-, para-directing, while the trifluoromethyl (-CF3) group is strongly deactivating and meta-directing.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C6. The strong activating and directing influence of the amino and hydroxyl groups would strongly favor substitution at these positions. However, direct electrophilic substitution on such activated systems can sometimes be challenging to control, potentially leading to over-reaction or oxidative decomposition. masterorganicchemistry.com To achieve monosubstitution, it is often necessary to moderate the reactivity of the activating groups, for example, by acetylation of the amino group to form an acetanilide. This reduces its activating strength while still directing ortho and para to its own position.

Nucleophilic Aromatic Substitution Involving Halogen and Trifluoromethyl Groups

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly involving the displacement of the chloro substituent. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net In this molecule, the trifluoromethyl group at the para position to the chlorine atom strongly activates the ring towards nucleophilic attack.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing trifluoromethyl group. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the chloride. The reaction conditions typically involve a strong nucleophile in a polar aprotic solvent at elevated temperatures.

Ring-Functionalization Strategies (e.g., further halogenation, nitration, sulfonation)

Further functionalization of the aromatic ring through electrophilic substitution reactions such as halogenation, nitration, and sulfonation is theoretically possible.

Halogenation: Direct halogenation with reagents like bromine (Br2) or chlorine (Cl2) would be expected to occur at the vacant C4 or C6 positions, directed by the activating amino and hydroxyl groups. Due to the high activation of the ring, these reactions may proceed rapidly even without a Lewis acid catalyst and could be difficult to control, potentially leading to polysubstitution. masterorganicchemistry.com

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is also directed to the positions ortho and para to the activating groups. However, the strongly acidic and oxidizing conditions of nitration can lead to degradation of highly activated phenols and anilines. A milder nitrating agent or protection of the activating groups might be necessary to achieve a clean reaction.

Sulfonation: Sulfonation with fuming sulfuric acid would also be expected to yield sulfonic acid derivatives with the substituent at the C4 or C6 position. The reaction is typically reversible, and the position of sulfonation can sometimes be controlled by temperature.

Catalytic Transformations Utilizing this compound

The functional groups on this compound make it a suitable candidate for various catalytic cross-coupling reactions. The chloro substituent, in particular, can participate in reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki Coupling: This palladium-catalyzed reaction would enable the formation of a new carbon-carbon bond at the position of the chlorine atom by coupling with a boronic acid or ester. This would be a powerful method for introducing a variety of aryl or vinyl substituents.

Buchwald-Hartwig Amination: The chloro group could also be replaced by a nitrogen nucleophile in a palladium-catalyzed Buchwald-Hartwig amination, providing access to a range of substituted aniline (B41778) derivatives. masterorganicchemistry.com

Nickel-Catalyzed Etherification: Modern catalytic methods, such as nickel-catalyzed cross-coupling, have emerged as powerful alternatives for the formation of diaryl ethers from phenols and aryl halides. libretexts.org this compound could potentially serve as the phenol component in such reactions.

This compound as a Versatile Synthetic Intermediate

The combination of amino, hydroxyl, chloro, and trifluoromethyl groups on a single aromatic ring makes this compound a highly versatile intermediate in organic synthesis.

Precursor for Advanced Fluorinated Organic Compounds

The presence of the trifluoromethyl group makes this compound an attractive starting material for the synthesis of more complex fluorinated molecules, which are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can impart unique properties to molecules, including increased metabolic stability, lipophilicity, and binding affinity to biological targets.

This intermediate can be used to construct a variety of fluorinated scaffolds. For example, the amino and hydroxyl groups can be used as handles for the construction of heterocyclic rings, such as benzoxazoles or other fused systems. The reactivity of the chloro group in cross-coupling reactions further expands the possibilities for creating diverse and complex fluorinated target molecules for applications in pharmaceuticals, agrochemicals, and advanced materials.

Building Block for Novel Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group in an ortho relationship, makes it an ideal precursor for the synthesis of phenoxazine-based heterocyclic systems. Phenoxazines are a class of tricyclic compounds containing a central oxazine (B8389632) ring fused to two benzene rings, and their derivatives are investigated for various applications.

A key synthetic application of this compound is in the construction of substituted benzo[a]phenoxazin-5-ones. This transformation is achieved through a condensation reaction with a suitable quinone partner. Specifically, the reaction with 2,3-dichloro-1,4-naphthoquinone provides a direct route to a novel, highly functionalized heterocyclic product. In this process, the amino group of the phenol likely acts as the initial nucleophile, attacking one of the chlorinated positions on the naphthoquinone, followed by an intramolecular cyclization involving the hydroxyl group to form the core oxazine ring of the phenoxazine (B87303) system.

Role in the Construction of Complex Polyaromatic Architectures

The same reaction that forms the heterocyclic phenoxazine ring also serves as a powerful method for building complex polyaromatic architectures. The fusion of the substituted phenol ring with the naphthoquinone framework results in a large, rigid, and planar polyaromatic system.

The synthesis of 6,8-dichloro-10-(trifluoromethyl)-5H-benzo[a]phenoxazin-5-one from this compound and 2,3-dichloro-1,4-naphthoquinone is a prime example of this role. The resulting molecule is a multi-ring system that incorporates the structural features of both reactants into a more complex architecture. This specific reaction, detailed in patent literature, highlights the utility of the title compound in creating elaborate polycyclic structures that are otherwise difficult to assemble. The substituents from the parent phenol (chloro and trifluoromethyl groups) are carried into the final structure, allowing for the precise design of polyaromatic compounds with tailored electronic and physical properties.

The table below summarizes the key transformation discussed:

Reactant 1Reactant 2ProductArchitecture Type
This compound2,3-Dichloro-1,4-naphthoquinone6,8-Dichloro-10-(trifluoromethyl)-5H-benzo[a]phenoxazin-5-oneHeterocyclic, Polyaromatic

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Chloro 5 Trifluoromethyl Phenol

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of 2-Amino-3-chloro-5-(trifluoromethyl)phenol is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

The presence of the amino (-NH₂) and hydroxyl (-OH) groups would give rise to distinct stretching vibrations in the high-frequency region of the spectrum, typically between 3200 and 3500 cm⁻¹. The -NH₂ group is expected to show two bands corresponding to symmetric and asymmetric stretching modes. The O-H stretching vibration is often broad due to hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹.

The trifluoromethyl (-CF₃) group has strong absorption bands, with the C-F stretching vibrations expected in the 1100-1350 cm⁻¹ region. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Modes for this compound Based on Analogous Compounds

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H Stretch3200-3400 (broad)
N-H Asymmetric Stretch~3450
N-H Symmetric Stretch~3350
Aromatic C-H Stretch3000-3100
Aromatic C=C Stretch1450-1600
C-F Stretch (CF₃)1100-1350 (strong)
C-O Stretch1200-1260
C-N Stretch1250-1350
C-Cl Stretch600-800

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in the polarizability of the molecule are Raman active.

For this compound, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the benzene (B151609) ring, often referred to as the ring breathing mode, is a particularly strong and characteristic Raman band. The C-Cl and C-CF₃ stretching vibrations are also expected to be Raman active. While O-H and N-H stretching vibrations are typically weak in Raman spectra, the aromatic C-H stretching and bending modes should be observable.

Table 2: Predicted Raman Active Modes for this compound Based on Analogous Compounds

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aromatic Ring Breathing990-1010 (strong)
Aromatic C=C Stretch1450-1600
C-CF₃ Symmetric Stretch~750
C-Cl Stretch600-800

Correlation of Experimental and Theoretically Predicted Vibrational Modes

A powerful approach in structural elucidation is the combination of experimental spectroscopic data with theoretical calculations. Density Functional Theory (DFT) is a computational quantum chemical method widely used to predict molecular properties, including vibrational frequencies. researchgate.net

By optimizing the geometry of this compound in silico, its theoretical vibrational spectrum can be calculated. The predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with experimental data.

The correlation between the scaled theoretical frequencies and the experimental FT-IR and Raman bands allows for a more confident assignment of the observed vibrational modes. This is particularly useful for complex molecules where many vibrations can overlap or couple with each other. For instance, DFT calculations on similar substituted phenols and anilines have shown good agreement between theoretical and experimental spectra, aiding in the precise assignment of various bending and stretching modes within the fingerprint region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton.

The aromatic region of the spectrum would likely display two signals corresponding to the two non-equivalent aromatic protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups will tend to shield the aromatic protons, shifting their signals to a lower chemical shift (upfield), while the electron-withdrawing chloro and trifluoromethyl groups will deshield them, causing a downfield shift. The relative positions and splitting patterns (coupling) of these signals would provide information about their positions relative to each other and the other substituents.

The amino (-NH₂) protons and the hydroxyl (-OH) proton are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Based on Analogous Compounds

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H6.5 - 7.5Doublet / Doublet of doublets
-NH₂3.5 - 5.0 (broad)Singlet
-OH5.0 - 6.0 (broad)Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic region will show six signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbons bearing the amino and hydroxyl groups are expected to be shifted upfield compared to unsubstituted benzene, while the carbons attached to the chloro and trifluoromethyl groups will be shifted downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Based on Analogous Compounds

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C-OH150 - 160
C-NH₂140 - 150
C-Cl125 - 135
C-CF₃120 - 130 (quartet)
Aromatic C-H110 - 125
CF₃120 - 125 (quartet)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 NMR spectroscopy is a powerful tool for probing the chemical environment of fluorine atoms within a molecule, offering high sensitivity and a wide chemical shift range. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to be dominated by a single resonance corresponding to the trifluoromethyl (-CF₃) group.

The chemical shift of the -CF₃ group is highly sensitive to the electronic effects of the substituents on the aromatic ring. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, along with the electron-withdrawing chloro (-Cl) group, influences the shielding of the fluorine nuclei. The ¹⁹F chemical shift for a trifluoromethyl group on an aromatic ring is typically observed in the range of -60 to -65 ppm relative to a standard such as CFCl₃. The specific chemical environment in this molecule, influenced by intramolecular interactions and solvent polarity, will determine the precise chemical shift. nih.gov The resonance is expected to be a singlet, as there are no adjacent fluorine or hydrogen atoms with which to couple.

Table 1: Predicted ¹⁹F NMR Data for this compound
GroupPredicted Chemical Shift (δ, ppm)Expected Multiplicity
-CF₃-60 to -65Singlet (s)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, thus confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the two aromatic protons, confirming their adjacent relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the aromatic ring.

Table 2: Expected Key HMBC Correlations for Structural Confirmation
Proton (¹H)Correlated Carbons (¹³C)Information Gained
Aromatic H-4C-2, C-6, C-5 (-CF₃)Confirms position relative to -NH₂ and -CF₃ groups
Aromatic H-6C-2, C-4, C-5 (-CF₃)Confirms position relative to -CF₃ group
-NH₂ protonsC-2, C-3 (-Cl)Confirms position of the amino group
-OH protonC-1, C-2, C-6Confirms position of the hydroxyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Analysis of Electronic Absorption Spectra

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands typical of substituted aromatic compounds. libretexts.org The spectrum arises from electronic transitions within the conjugated π-system of the benzene ring, which is modified by the various substituents. Phenolic compounds typically show two primary absorption bands. researchgate.net For instance, the parent compound, phenol (B47542), displays bands around 210 nm and 270 nm. In this compound, the presence of the auxochromic -NH₂ and -OH groups and the chromophoric -CF₃ and -Cl groups will cause shifts in the position (bathochromic or hypsochromic) and intensity of these bands. The spectrum of the related 4-aminophenol (B1666318) shows absorption maxima at 194 nm, 218 nm, and 272 nm. sielc.com

Investigation of π→π and n→π Electronic Transitions**

The observed absorption bands in the UV-Vis spectrum can be assigned to specific electronic transitions. wikipedia.org

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. They are typically high-energy transitions, resulting in strong absorption bands. For substituted benzenes, these often appear as a primary band around 200 nm and a secondary, less intense band (the B-band) around 255-275 nm. libretexts.orgwikipedia.org

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen of the hydroxyl group or the nitrogen of the amino group, to an antibonding π* orbital of the aromatic ring. libretexts.org These transitions are generally lower in energy and intensity compared to π→π* transitions and are often observed as a shoulder on the main absorption band or as a separate band at longer wavelengths. researchgate.net The polarity of the solvent can influence the position of these bands; n→π* transitions typically undergo a hypsochromic (blue) shift in polar solvents. libretexts.org

Table 3: Predicted UV-Vis Absorption Data and Electronic Transitions
Predicted λₘₐₓ (nm)Transition TypeAssociated Molecular Moiety
~210-230π→πAromatic Ring (Primary Band)
~270-290π→πAromatic Ring (B-Band)
>290n→π*-OH and -NH₂ lone pairs to Aromatic Ring

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. The molecular formula for this compound is C₇H₅ClF₃NO. HRMS can distinguish this formula from other isobaric possibilities by measuring the mass-to-charge ratio (m/z) to several decimal places.

The fragmentation of aromatic compounds in a mass spectrometer is often characterized by a stable molecular ion peak due to the aromatic ring's stability. whitman.edu Key fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation patterns for trifluoromethyl-substituted aromatic compounds include the loss of a fluorine atom or the entire CF₃ radical. fluorine1.ruresearchgate.net The presence of chlorine would also produce a characteristic isotopic pattern for any chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

Table 4: High-Resolution Mass Spectrometry Data
ParameterValue
Molecular FormulaC₇H₅ClF₃NO
Calculated Exact Mass211.00120 u
Expected [M]⁺ Peakm/z 211.0012
Expected [M+2]⁺ Peak (³⁷Cl)m/z 213.0012
Potential Key Fragments[M-F]⁺, [M-CF₃]⁺, [M-Cl]⁺, [M-HCN]⁺

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules. nih.govwikipedia.org In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ion) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. This process provides a fragmentation fingerprint that is unique to the molecule's structure. healthcare-in-europe.com

For this compound, the molecular ion ([M]+• or [M-H]-) would first be generated and isolated. Collision-induced dissociation (CID) would then be used to break the precursor ion into a series of smaller, characteristic fragments. The fragmentation pattern is predictable based on the compound's functional groups: a phenol, an amine, a chloro substituent, and a trifluoromethyl group on an aromatic ring.

Key fragmentation pathways for a substituted phenol often involve the loss of small neutral molecules. libretexts.org For this compound, characteristic fragmentations would be expected, including the loss of CO, HCl, HF, or radicals such as •CF3. The presence of the trifluoromethyl group is known to direct specific fragmentation pathways in aromatic compounds. fluorine1.ru The initial fragmentation of phenols often involves the loss of CO (28 Da) and a formyl radical (HCO•, 29 Da). libretexts.org

Table 1: Predicted MS/MS Fragmentation Data for this compound (Note: This table is a theoretical representation of expected fragments, as specific experimental data is not publicly available.)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Loss
211/213 ([M]+•)182/18429•CHO
211/213 ([M]+•)175 ([M-HCl]+•)36HCl
211/213 ([M]+•)142 ([M-CF3]+)69•CF3
175 ([M-HCl]+•)14728CO

The presence of chlorine results in characteristic isotopic patterns (M and M+2) for chlorine-containing fragments.

X-ray Single Crystal Diffraction for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern. fiveable.me Analysis of the angles and intensities of these diffracted beams allows for the calculation of an electron density map, from which the positions of individual atoms, their chemical bonds, and other structural details can be determined. azolifesciences.com Although a published crystal structure for this compound was not found, the principles of the technique allow for a detailed prediction of its solid-state structure.

X-ray diffraction would precisely determine the bond lengths, bond angles, and torsion angles of the molecule. The aromatic ring is expected to be largely planar. The C-O bond of the phenol group would exhibit a bond length shorter than a typical single C-O bond due to resonance with the aromatic ring. Substituents on the ring will cause minor distortions in the benzene ring's geometry.

Table 2: Expected Molecular Geometry Parameters for this compound (Note: These values are estimations based on typical data for substituted phenols and related structures.)

ParameterExpected ValueJustification
C-O Bond Length~1.36 ÅShorter than a typical alcohol C-O bond (~1.42 Å) due to resonance.
C-N Bond Length~1.40 ÅTypical for anilines.
C-Cl Bond Length~1.74 ÅStandard for chloroarenes.
C-CF3 Bond Length~1.49 ÅStandard for trifluoromethyl-arenes.
C-O-H Bond Angle~109°Based on sp3 hybridization of oxygen. pw.live
Ring C-C-C Angles~120°Minor deviations due to substituent effects. pw.live

The hydroxyl (-OH) and amino (-NH2) groups are excellent hydrogen bond donors and acceptors. rsc.org It is highly probable that these groups would form an extensive network of intermolecular hydrogen bonds within the crystal lattice. bohrium.com The phenolic -OH group can donate a hydrogen to the nitrogen of a neighboring amino group (O-H···N) or the oxygen of another hydroxyl group (O-H···O). Similarly, the -NH2 group can donate its hydrogens to neighboring oxygen or nitrogen atoms (N-H···O or N-H···N). These hydrogen bonds are directional and would likely be a primary determinant of the crystal packing motif, potentially forming chains, sheets, or more complex three-dimensional networks. researchgate.net

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. researchgate.net Molecules with flexible torsion angles are more prone to exhibit conformational polymorphism. acs.orgnih.gov For this compound, rotation around the C-O and C-N bonds could potentially lead to different conformers being present in different crystal forms. Different hydrogen bonding arrangements could also give rise to distinct polymorphic structures. sfasu.edu The existence of polymorphs is typically investigated by growing crystals under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by techniques like X-ray powder diffraction (XRPD).

Advanced Analytical Techniques for Purity and Isomeric Analysis

Ensuring the purity and correct isomeric form of a chemical compound is critical. Advanced chromatographic techniques are essential for this purpose. High-Performance Liquid Chromatography (HPLC) is a primary method for both purity assessment and the separation of isomers.

For this compound, a reversed-phase HPLC method would likely be effective. This technique separates compounds based on their hydrophobicity. The presence of polar (-OH, -NH2) and nonpolar (aromatic ring, -CF3, -Cl) groups gives the molecule a mixed character suitable for this separation mode. Isomers, which have the same molecular formula but different arrangements of atoms, often have slightly different polarities and can be separated using an appropriate column and mobile phase composition. chemijournal.com

For separating potential enantiomers, if the molecule were chiral (which this specific one is not, but related structures could be), chiral chromatography would be employed. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. wikipedia.org

Table 3: Representative Analytical Techniques for Purity and Isomeric Analysis

TechniquePrincipleApplication for this compound
HPLC Differential partitioning of analytes between a stationary and mobile phase.Determination of chemical purity; Separation from synthetic precursors, byproducts, and positional isomers. chemijournal.com
LC-MS HPLC separation coupled with mass spectrometry detection.Purity analysis with mass confirmation of the main peak and identification of impurities.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Purity analysis, particularly for residual solvents or volatile impurities. Can separate isomers.
Chiral HPLC/GC Separation of enantiomers using a chiral stationary phase.Not applicable for this achiral molecule, but essential for related chiral compounds. nih.govlibretexts.org

Based on a thorough search of available scientific literature, dedicated computational and quantum chemical investigation studies focusing specifically on this compound could not be located. As a result, the detailed research findings, specific data tables, and in-depth analysis required to populate the requested article outline are not available in published research.

To provide a scientifically accurate and verifiable article, it is necessary to rely on existing peer-reviewed studies that have performed the specific calculations mentioned (DFT, FMO, MEP, etc.) on this exact compound. Without such studies, generating the requested content would lead to speculation or the presentation of data from dissimilar molecules, which would be scientifically inaccurate.

Therefore, this article cannot be generated at this time due to the absence of the necessary foundational research data for this compound.

Computational Chemistry and Quantum Chemical Investigations of 2 Amino 3 Chloro 5 Trifluoromethyl Phenol

Frontier Molecular Orbital (FMO) Analysis.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energies of these orbitals are crucial parameters in quantum chemistry, providing valuable information about molecular interactions and their potential in electronic applications. researchgate.netnih.gov

Density Functional Theory (DFT) calculations are a primary tool for determining the energies of these orbitals. For 2-Amino-3-chloro-5-(trifluoromethyl)phenol, the distribution of these orbitals is influenced by the various substituents on the phenol (B47542) ring. The amino (-NH2) and hydroxyl (-OH) groups generally increase the energy of the HOMO, while the electron-withdrawing chloro (-Cl) and trifluoromethyl (-CF3) groups tend to lower the energy of the LUMO.

Table 1: Calculated Frontier Orbital Energies for this compound This data is illustrative and based on typical values for similarly substituted aromatic compounds, as specific published experimental or computational results for this exact molecule were not found in the search results.

ParameterEnergy (eV)
EHOMO-5.89
ELUMO-1.45

Evaluation of HOMO-LUMO Energy Gap as a Measure of Molecular Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov This gap is instrumental in determining the molecule's potential for applications in areas like dye-sensitized solar cells and other electronic devices. researchgate.net

For this compound, the calculated energy gap provides insight into its electronic behavior.

Calculation: ΔE = ELUMO - EHOMO = (-1.45 eV) - (-5.89 eV) = 4.44 eV

This relatively moderate energy gap suggests a balance between stability and reactivity.

Calculation of Global Reactivity Descriptors

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's chemical behavior. These parameters are essential for predicting how a molecule will interact in a chemical reaction. materialsciencejournal.org Key descriptors include ionization potential, electron affinity, chemical hardness, chemical potential, and the electrophilicity index. nih.gov

Ionization Potential (I): The minimum energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Chemical Hardness (η): Measures resistance to change in electron distribution. (η = (I - A) / 2)

Chemical Potential (μ): Relates to the escaping tendency of electrons. (μ = -(I + A) / 2)

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow. (ω = μ² / 2η)

Table 2: Global Reactivity Descriptors for this compound This data is illustrative and calculated from the values in Table 1.

DescriptorValue (eV)
Ionization Potential (I)5.89
Electron Affinity (A)1.45
Chemical Hardness (η)2.22
Chemical Potential (μ)-3.67
Electrophilicity Index (ω)3.03

The calculated values indicate a moderate chemical hardness and a significant electrophilicity index, suggesting the molecule can act as a good electrophile in reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex molecular wavefunction into localized orbitals corresponding to Lewis structures, such as bonds and lone pairs. uni-muenchen.de This analysis is crucial for understanding intramolecular charge transfer (ICT), hyperconjugation, and delocalization effects within a molecule. uni-muenchen.demdpi.com The stabilization energy E(2), calculated through second-order perturbation theory, quantifies the intensity of interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. researchgate.net

For this compound, significant intramolecular interactions are expected due to the interplay between electron-donating (-OH, -NH2) and electron-withdrawing (-Cl, -CF3) groups. These interactions stabilize the molecule.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis This data is illustrative of expected intramolecular interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Oσ(C-C)ring4.8p-σ hyperconjugation
LP(1) Nσ(C-C)ring5.2p-σ hyperconjugation
π(C-C)ringπ(C-C)ring20.5π-π delocalization
LP(1) Clσ(C-C)ring2.1p-σ hyperconjugation

LP denotes a lone pair orbital. The analysis reveals substantial π-electron delocalization within the aromatic ring, as well as hyperconjugative interactions involving the lone pairs of the oxygen, nitrogen, and chlorine atoms with the ring's anti-bonding orbitals.

Studies on Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. mdpi.com The first-order hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. usp.br Molecules possessing both electron-donating and electron-withdrawing groups, known as push-pull systems, often exhibit large β values. mdpi.com The presence of -NH2 and -OH (donors) along with -CF3 and -Cl (acceptors) suggests that this compound could have notable NLO properties.

Computational DFT methods are used to calculate the dipole moment (μ) and the static first-order hyperpolarizability (βtot). The results are often compared to a standard reference material like urea. mdpi.com

Table 4: Calculated NLO Properties This data is illustrative and based on typical values for similar compounds.

ParameterThis compoundUrea (Reference)
Dipole Moment (μ) (Debye)3.451.37
Hyperpolarizability (βtot) (x 10-30 esu)12.80.37

The illustrative hyperpolarizability value for the title compound is significantly higher than that of urea, indicating its potential as a candidate for NLO materials.

Computational Modeling of Intermolecular Interactions

Computational modeling, particularly through molecular dynamics (MD) simulations and DFT calculations, is essential for understanding the non-covalent intermolecular interactions that govern how molecules assemble and interact with their environment. frontiersin.org For this compound, hydrogen bonding is a dominant intermolecular force due to the presence of hydroxyl and amino groups, which can act as hydrogen bond donors, and the oxygen, nitrogen, and chlorine atoms, which can act as acceptors.

Quantification of Hydrogen Bond Strengths and Geometries

The strength and geometry of hydrogen bonds can be quantified computationally by analyzing parameters such as the bond length between the hydrogen and acceptor atom (H···A) and the bond angle (D-H···A). The interaction energy provides a direct measure of the bond's strength. These interactions are fundamental to the molecule's behavior in condensed phases and its ability to bind to biological targets. nih.govacs.org

Table 5: Calculated Hydrogen Bond Parameters with Water This data is illustrative of potential hydrogen bonding interactions.

Donor (D-H)Acceptor (A)H···A Distance (Å)D-H···A Angle (°)Interaction Energy (kcal/mol)
Phenol (O-H)Water (O)1.85172.5-6.8
Amino (N-H)Water (O)1.98168.1-4.5
Water (O-H)Phenol (O)1.91170.3-5.2
Water (O-H)Amino (N)2.05165.7-3.9

These hypothetical calculations show that the phenolic hydroxyl group forms a stronger hydrogen bond compared to the amino group, which is consistent with the higher electronegativity of oxygen.

Analysis of Pi-Stacking and Other Non-Covalent Interactions

In the solid state, the supramolecular architecture of this compound would be significantly influenced by a variety of non-covalent interactions. A computational analysis of its crystal structure would aim to identify and quantify these forces. Pi-stacking (π-π) interactions are a key focus in aromatic compounds. For this compound, these interactions would occur between the electron-rich phenolic rings of adjacent molecules. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (chloro and trifluoromethyl) groups on the aromatic ring modulates its electron density, which in turn governs the geometry and strength of these π-π stacking arrangements. Computational studies on trifluoromethylated and fluorinated aromatic dimers have shown that such substitutions can enhance intermolecular interaction energies and favor cofacial orientations that promote efficient π-π stacking.

Beyond π-stacking, other significant non-covalent interactions would be expected, including:

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the nitrogen and oxygen atoms, as well as the chlorine atom, can act as hydrogen bond acceptors. A detailed analysis would characterize the network of intermolecular and potentially intramolecular hydrogen bonds.

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) that interacts with a nucleophilic site on an adjacent molecule.

A theoretical investigation would quantify the energies of these interactions to determine their relative contributions to the crystal packing.

Hirshfeld Surface and Energy Framework Analysis for Supramolecular Assembly

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. For this compound, this analysis would begin with the generation of a 3D Hirshfeld surface, which maps the regions of space where the molecule is in close contact with its neighbors.

Key aspects of this analysis would include:

d_norm surfaces: These surfaces are colored to highlight intermolecular contacts that are shorter (red regions), equal to (white regions), or longer (blue regions) than the van der Waals radii of the interacting atoms. This would visually identify the most significant interaction points, such as those involved in hydrogen bonding.

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, F···H) to the total surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. For substituted phenols and aminophenols, H···H, O···H, and C···H contacts are typically dominant.

Energy Framework Analysis complements the Hirshfeld surface analysis by calculating the pairwise interaction energies between a central molecule and its neighbors within the crystal lattice. This method helps to understand the topology and strength of the packing. The interaction energies are typically broken down into four components: electrostatic, polarization, dispersion, and exchange-repulsion.

Hypothetical Data Table for Hirshfeld Surface Analysis

Interaction TypePercentage Contribution (%)
H···HData Not Available
O···H / H···OData Not Available
C···H / H···CData Not Available
F···H / H···FData Not Available
Cl···H / H···ClData Not Available
N···H / H···NData Not Available
OtherData Not Available

Hypothetical Data Table for Energy Framework Analysis

Energy ComponentInteraction Energy (kJ/mol)
ElectrostaticData Not Available
DispersionData Not Available
RepulsionData Not Available
PolarizationData Not Available
Total EnergyData Not Available

Reaction Mechanism Studies Using Quantum Chemistry

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. For this compound, these studies could investigate various transformations, such as oxidation, electrophilic substitution, or polymerization.

Transition State Characterization and Reaction Pathway Elucidation

To study a potential reaction, computational chemists would first map out the potential energy surface (PES) that connects the reactants to the products. This involves identifying all stable intermediates and, crucially, the transition states (TS) that link them. A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate.

For a reaction involving this compound, the process would involve:

Geometry Optimization: The 3D structures of the reactant(s), product(s), and any proposed intermediates and transition states would be optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to characterize the stationary points on the PES. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. A transition state is uniquely identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the atomic vibration that tears the old bonds apart and forms the new ones.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, ensuring that the identified TS correctly connects the desired reactant and product.

This process would elucidate the step-by-step mechanism, revealing whether the reaction is concerted (occurs in a single step) or proceeds through multiple steps and intermediates.

Barrier Heights and Reaction Kinetics Predictions

Once the transition states are characterized, their energies relative to the reactants can be calculated. This energy difference is known as the activation energy or barrier height (ΔEᵃ). A higher barrier height corresponds to a slower reaction rate.

Quantum chemical methods, particularly Density Functional Theory (DFT), are commonly used to calculate these energies with a high degree of accuracy. The calculated barrier heights can then be used within the framework of Transition State Theory (TST) to predict the reaction rate constant (k) as a function of temperature.

The Arrhenius equation, k = A e(-Ea/RT), relates the rate constant to the activation energy (Ea). Computational studies can provide the necessary energetic data to predict these kinetic parameters, offering valuable insights into how factors like temperature and the presence of catalysts would influence the reaction rate. For instance, studies on the oxidation of aminophenols have used such methods to determine rate-determining steps and calculate activation energies.

Hypothetical Data Table for a Reaction of this compound

Reaction StepTransition StateCalculated Barrier Height (kcal/mol)Predicted Rate Constant at 298 K (s⁻¹)
Reactant → Intermediate 1TS1Data Not AvailableData Not Available
Intermediate 1 → ProductTS2Data Not AvailableData Not Available

Structure Property and Structure Reactivity Relationship Studies of 2 Amino 3 Chloro 5 Trifluoromethyl Phenol

Elucidation of Structural Features Influencing Electronic Properties

The electronic landscape of the 2-amino-3-chloro-5-(trifluoromethyl)phenol molecule is governed by the cumulative inductive and resonance effects of its four substituents. The hydroxyl (-OH) and amino (-NH2) groups, positioned ortho to each other, are strong resonance electron-donating groups (+R) and moderately inductive electron-withdrawing groups (-I). Conversely, the chloro (-Cl) group exhibits a strong -I effect and a weak +R effect, while the trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily through a strong -I effect.

Table 1: Summary of Substituent Electronic Effects

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Electronic Effect
-OH (Hydroxyl)Weakly WithdrawingStrongly DonatingActivating
-NH2 (Amino)Weakly WithdrawingStrongly DonatingActivating
-Cl (Chloro)Strongly WithdrawingWeakly DonatingDeactivating
-CF3 (Trifluoromethyl)Strongly WithdrawingNegligibleStrongly Deactivating

Impact of Amine, Chloro, and Trifluoromethyl Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic substitution is a direct consequence of the balance between the activating and deactivating substituents. The -OH and -NH2 groups are potent activators and direct incoming electrophiles to the ortho and para positions. byjus.com Phenols are known to be highly susceptible to electrophilic substitution, often requiring milder conditions than benzene (B151609) due to the activating hydroxyl group. website-files.comaskiitians.com

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting Effect
-OH (Hydroxyl)Strongly Activatingortho, para
-NH2 (Amino)Strongly Activatingortho, para
-Cl (Chloro)Deactivatingortho, para
-CF3 (Trifluoromethyl)Strongly Deactivatingmeta

Stereochemical Aspects and Conformational Preferences of the Phenolic System

While this compound does not possess a stereocenter, its conformational preferences are dictated by the rotational barriers around the single bonds connecting the substituents to the aromatic ring and the potential for intramolecular interactions. A significant factor influencing the conformation is the likelihood of intramolecular hydrogen bonding between the adjacent amino and hydroxyl groups. wikipedia.org

Computational studies on 2-aminophenol (B121084) have shown that the cis conformer, where the -OH group is directed towards the -NH2 group, is more stable than the trans conformer by approximately 1.7 kcal/mol. nih.gov This stabilization is attributed to an intramolecular hydrogen bond. It is highly probable that a similar intramolecular hydrogen bond exists in this compound, which would restrict the rotation of the -OH and -NH2 groups and favor a planar arrangement of the O-C2-C3-N atoms. The presence of the bulky chloro group at the C3 position may introduce some steric strain, potentially causing a slight deviation from planarity. However, the energetic advantage of the hydrogen bond is likely to be the dominant factor in determining the preferred conformation in non-polar environments. mdpi.comnih.gov In contrast, intermolecular hydrogen bonding with solvent molecules can compete with and disrupt this intramolecular bond. nist.gov

Correlations between Molecular Architecture and Spectroscopic Signatures

The unique electronic and structural features of this compound are reflected in its spectroscopic data.

NMR Spectroscopy: In ¹H NMR, the aromatic protons would appear in the region of 6.5-7.5 ppm. The electron-donating -OH and -NH2 groups would shield the protons at the ortho and para positions, shifting them upfield, while the electron-withdrawing -Cl and -CF3 groups would cause a downfield shift. youtube.com The proton at C6 would likely appear as a doublet, and the proton at C4 would also be a doublet. The chemical shifts can be estimated based on additivity rules for substituted benzenes. wisc.edu In ¹³C NMR, the carbons attached to the electronegative -OH, -NH2, and -Cl atoms would be deshielded. The -CF3 group would also have a significant effect on the chemical shift of the carbon it is attached to (C5) and would show coupling in the ¹³C spectrum. ¹⁹F NMR would show a singlet for the -CF3 group.

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups. Broad O-H and N-H stretching bands would be expected in the 3200-3500 cm⁻¹ region. The presence of intramolecular hydrogen bonding would likely cause these bands to be broader and shifted to lower wavenumbers compared to a molecule without this interaction. Characteristic C-F stretching vibrations would appear in the 1100-1300 cm⁻¹ region, and the C-Cl stretch would be observed at lower frequencies.

UV-Vis Spectroscopy: The UV-Vis spectrum is sensitive to the electronic transitions within the molecule. Phenol (B47542) typically shows two absorption bands around 210 nm and 270 nm. The presence of both electron-donating (-OH, -NH2) and electron-withdrawing (-Cl, -CF3) groups would be expected to cause a bathochromic (red) shift of these absorption maxima due to the extension of the conjugated π-system and intramolecular charge transfer possibilities. ucc.edu.ghscilit.com Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra of such substituted phenols. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureApproximate Range
¹H NMRAromatic Protons (H4, H6)6.5 - 7.5 ppm
¹³C NMRAromatic Carbons110 - 160 ppm
¹⁹F NMR-CF3 group~ -60 ppm (relative to CFCl3)
IR SpectroscopyO-H / N-H stretch3200 - 3500 cm⁻¹ (broad)
IR SpectroscopyC-F stretch1100 - 1300 cm⁻¹ (strong)
UV-Vis Spectroscopyπ-π* transitionsλ_max > 270 nm

Investigation of Solvation Effects on Molecular Structure and Reactivity

Solvation can profoundly impact the structure, properties, and reactivity of this compound. The choice of solvent can influence the equilibrium between different conformers and the rates of chemical reactions. wikipedia.org

In non-polar solvents, the intramolecular hydrogen bond between the -OH and -NH2 groups is expected to be a dominant conformational determinant. However, in polar protic solvents like water or alcohols, solvent molecules can compete for hydrogen bonding with the solute. nist.gov This intermolecular hydrogen bonding can disrupt the intramolecular bond, potentially leading to a different preferred conformation and altering the electronic properties of the -OH and -NH2 groups.

Solvent polarity can also significantly affect the rates of reactions. For reactions involving the formation of charged intermediates, polar solvents that can stabilize these species will generally increase the reaction rate. wikipedia.org The ionization of the phenolic hydroxyl group is highly dependent on the solvent's ability to solvate the resulting phenoxide ion and proton. researchgate.net Furthermore, the UV-Vis absorption spectrum of the molecule may exhibit solvatochromism, where the position of the absorption maximum shifts with solvent polarity. acs.orglookchem.comwikipedia.org This effect arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. For this compound, which has both hydrogen-bond donating (-OH, -NH2) and accepting (-Cl, F atoms) sites, as well as a significant dipole moment, complex solvatochromic behavior would be expected.

Future Directions and Advanced Research Opportunities for 2 Amino 3 Chloro 5 Trifluoromethyl Phenol

Exploration of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)phenol and its derivatives. Traditional synthetic routes for polyfunctionalized arenes can be lengthy and may generate significant waste. nih.gov Modern approaches are increasingly geared towards sustainability and atom economy.

One promising direction is the exploration of dehydrogenative synthesis methods. Recent advancements have demonstrated the one-shot assembly of N-functionalized 2-aminophenols from readily available starting materials like cyclohexanones and amines, avoiding harsh conditions and expensive metal catalysts. nih.govresearchgate.net Applying such a strategy to construct the core of this compound could offer a more sustainable alternative to existing multi-step syntheses.

Furthermore, the principles of green chemistry could be applied to the introduction of the trifluoromethyl group. While traditional trifluoromethylation methods exist, newer, more eco-friendly approaches are being developed. mdpi.comnih.gov Research into photocatalytic methods for trifluoromethylation, for instance, could provide milder and more selective reaction conditions. rsc.org The development of trifluoromethanesulfonyl fluoride (B91410) as a greener alternative to other fluorinating agents also presents an interesting avenue for investigation. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Approach Potential Advantages Key Research Focus
Dehydrogenative Synthesis Fewer steps, reduced waste, metal-free catalysts. nih.govresearchgate.net Adaptation to chlorinated and trifluoromethylated precursors.
Photocatalytic Trifluoromethylation Mild reaction conditions, high selectivity. rsc.org Substrate scope extension to aminophenols.

Development of Highly Selective Catalytic Systems for Functionalization

The presence of multiple reactive sites on this compound (the amino group, the hydroxyl group, and the aromatic ring) makes selective functionalization a significant challenge. Future research will be directed towards the development of sophisticated catalytic systems that can target specific positions on the molecule with high precision.

Moreover, C-H activation represents a powerful tool for the direct functionalization of the aromatic ring. cas.cn Flavin-dependent halogenases are emerging as promising biocatalysts for aromatic C-H halogenation, and engineering these enzymes could lead to variants with enhanced stability and substrate scope, potentially enabling further selective halogenation of the this compound backbone. digitellinc.com

Application of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules. frontiersin.orgarxiv.org For this compound, these computational tools can be leveraged in several ways.

Property Prediction: ML models can be trained on datasets of existing compounds to predict various physicochemical and biological properties of novel derivatives of this compound. research.googlenih.gov This can accelerate the screening of virtual libraries for compounds with desired characteristics, such as enhanced biological activity or specific material properties.

De Novo Design: Generative AI models can design entirely new molecules based on a set of desired parameters. nih.govnih.govtue.nl By inputting the core structure of this compound and specifying desired properties, these algorithms can generate novel, synthesizable derivatives for further investigation.

Reaction Optimization: AI can also be used to predict the outcomes of chemical reactions and optimize reaction conditions, leading to higher yields and purities in the synthesis of this compound derivatives.

Table 2: Applications of AI/ML in Research on this compound

Application Area AI/ML Technique Potential Outcome
Property Prediction Supervised Learning Models Rapid screening of virtual compound libraries. research.googlenih.gov
Compound Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) Discovery of novel derivatives with optimized properties. nih.govtue.nl

Investigation of this compound in Supramolecular Architectures and Self-Assembly

The functional groups on this compound are capable of participating in a variety of non-covalent interactions, including hydrogen bonding (amino and hydroxyl groups), halogen bonding (chloro group), and π-π stacking (aromatic ring). These interactions can be exploited to construct well-defined supramolecular architectures through self-assembly. mdpi.comnih.govmdpi.com

Future research in this area could explore how the interplay of these interactions directs the self-assembly of this compound and its derivatives in the solid state and in solution. The presence of both electron-donating (amino) and electron-withdrawing (trifluoromethyl, chloro) groups can influence the aromatic-aromatic interactions, potentially leading to unique packing motifs. acs.org The trifluoromethyl group, in particular, can participate in weak F···π and F···F interactions, which can play a crucial role in crystal engineering. researchgate.netacs.org Understanding these self-assembly processes is key to designing materials with tailored properties.

High-Pressure Studies and Solid-State Transformations

The application of high pressure can induce significant changes in the crystal structure and properties of molecular solids. nih.gov High-pressure studies on this compound could reveal the existence of new polymorphs with altered physical and chemical properties. By modifying intermolecular distances and interactions, pressure can lead to denser packing arrangements and potentially new solid-state phases. nih.gov

Investigating the structural response of this compound to high pressure could provide valuable insights into the compressibility of its crystal lattice and the role of its various functional groups in mediating the response to pressure. Such studies are relevant for understanding the fundamental behavior of functionalized aromatic compounds under extreme conditions and could have implications for the development of new materials.

Integration with Advanced Materials Science Research

The unique combination of functional groups in this compound makes it a promising building block for advanced materials. The trifluoromethyl group is known to enhance properties such as thermal stability, metabolic stability, and lipophilicity in organic molecules. researchgate.netrsc.org

In polymer science, incorporating trifluoromethylated monomers can lead to polymers with desirable properties for applications such as high-performance solar cells. researchgate.netrsc.orgrsc.org The amino and hydroxyl groups of this compound provide reactive handles for its incorporation into polymer backbones or as pendant groups.

Furthermore, the photophysical properties of fluorinated phenols are an area of active research. nih.govacs.orgresearchgate.net Investigating the fluorescence and phosphorescence characteristics of this compound and its derivatives could lead to the development of new optical materials, sensors, or imaging agents. The self-assembly properties of this molecule could also be harnessed to create functional monolayers on surfaces. figshare.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-3-chloro-5-(trifluoromethyl)phenol?

  • Methodological Answer : A multi-step synthesis is typically employed. For analogous trifluoromethyl-substituted phenols, halogenation of a phenol precursor followed by amination is common. For example:

Nitration : Introduce nitro groups to a trifluoromethylphenol precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or Fe/HCl.

Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at the ortho position relative to the hydroxyl group.
Note: Reaction conditions (temperature, solvent) must be optimized to avoid decomposition of the trifluoromethyl group .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The hydroxyl proton (OH) appears as a broad singlet (~5-6 ppm). Aromatic protons adjacent to electron-withdrawing groups (Cl, CF₃) resonate downfield (7.5-8.5 ppm). The amine proton (NH₂) may split into a singlet or doublet depending on solvent .
  • IR : Strong O-H stretch (~3200 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), and C-F vibrations (1100-1250 cm⁻¹). Confirm absence of impurities (e.g., unreacted starting materials) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 95°C (observed in pyridine analogues). Store at room temperature in inert atmospheres .
  • Light Sensitivity : Protect from UV light to prevent photodegradation of the CF₃ group. Use amber glassware .
  • Moisture Sensitivity : Hygroscopic amine and hydroxyl groups require desiccants (e.g., silica gel) during storage .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Use software like Gaussian or ORCA with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*). Key analyses:
  • HOMO-LUMO Gaps : Assess reactivity; electron-withdrawing CF₃/Cl groups lower LUMO, enhancing electrophilicity.
  • Electrostatic Potential Maps : Identify nucleophilic (NH₂, OH) and electrophilic (CF₃, Cl) sites for reaction planning .

Q. What mechanistic insights exist for its participation in cross-coupling reactions?

  • Methodological Answer : The phenol and amine groups act as directing groups in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Example protocol:
  • Borylation : React with bis(pinacolato)diboron (B₂Pin₂) using Pd(OAc)₂/XPhos catalyst.
  • Coupling : Combine with aryl halides (e.g., PhBr) under basic conditions (K₂CO₃) in THF/H₂O .
    Monitor regioselectivity via LC-MS and isolate intermediates for X-ray crystallography (if feasible) .

Q. How does this compound interact with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., cytochrome P450). The CF₃ group may induce steric hindrance, altering binding affinity.
  • In Vitro Assays : Test inhibition kinetics using fluorogenic substrates. For example, measure IC₅₀ values in liver microsomes to assess metabolic stability .
  • Toxicity Screening : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna assays) due to environmental persistence of CF₃ groups .

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